molecular formula C23H22N2O4S B11587821 methyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11587821
M. Wt: 422.5 g/mol
InChI Key: GQMZQHMQMCCZIV-UHFFFAOYSA-N
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Description

Methyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a benzyloxyphenyl group, and a methyl ester functional group. Thiazolopyrimidines are known for their diverse biological activities, making them valuable in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents. One common method involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ . The reaction is carried out under reflux conditions in the presence of a base such as sodium acetate in glacial acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield . Solvent-free conditions and green chemistry approaches are also employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the thiazolo[3,2-a]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce alcohol derivatives .

Scientific Research Applications

Methyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection . The thiazolo[3,2-a]pyrimidine core is crucial for its binding affinity and specificity .

Biological Activity

Methyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of interest due to its diverse biological activities. This article summarizes the available data on its synthesis, biological activity, and potential therapeutic applications.

Thiazolo[3,2-a]pyrimidine derivatives are recognized for their significant biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The specific compound methyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate has been synthesized and evaluated for its biological activity.

2. Synthesis of the Compound

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves the condensation of appropriate precursors under controlled conditions. For instance, the synthesis can be achieved through intramolecular cyclization using polyphosphoric acid as a catalyst. Various methods have been reported to optimize yields and purity of the target compounds .

3.1 Antimicrobial Activity

The compound exhibits potent antimicrobial properties against various bacterial strains. For example:

  • Inhibition Against Gram-Negative Bacteria : The minimal inhibitory concentration (MIC) values indicate strong activity against Pseudomonas aeruginosa and Escherichia coli, with reported MIC values as low as 0.21 μM .
Bacteria MIC (μM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Micrococcus luteusNot specified

3.2 Antifungal Activity

The compound also shows antifungal activity against various fungi species such as those in the genus Candida. The growth inhibition zones were significantly larger compared to solvent controls, indicating its potential as an antifungal agent .

3.3 Cytotoxicity Studies

Cytotoxicity assessments using MTT assays on human cell lines (e.g., HaCat and Balb/c 3T3) have demonstrated that certain derivatives of thiazolo[3,2-a]pyrimidine possess selective cytotoxic effects while maintaining lower toxicity towards normal cells .

The biological activity of this compound can be attributed to its ability to interact with key bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies have revealed that the compound forms multiple hydrogen bonds with critical residues in these enzymes, enhancing its antibacterial efficacy .

5. Case Studies

Several studies have reported on the synthesis and evaluation of thiazolo[3,2-a]pyrimidine derivatives:

  • Study A : A series of thiazolo[3,2-a]pyrimidines were synthesized and tested for antimicrobial properties; compounds showed varying degrees of activity against both Gram-positive and Gram-negative bacteria.
  • Study B : The compound was evaluated for anti-inflammatory effects alongside its antimicrobial properties, showing promise in reducing inflammation in vitro .

6. Conclusion

Methyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate represents a significant advancement in the development of new antimicrobial agents with potential therapeutic applications in treating infections caused by resistant bacterial strains. Further research is warranted to explore its full pharmacological profile and therapeutic potential.

Properties

Molecular Formula

C23H22N2O4S

Molecular Weight

422.5 g/mol

IUPAC Name

methyl 2,7-dimethyl-3-oxo-5-(4-phenylmethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H22N2O4S/c1-14-19(22(27)28-3)20(25-21(26)15(2)30-23(25)24-14)17-9-11-18(12-10-17)29-13-16-7-5-4-6-8-16/h4-12,15,20H,13H2,1-3H3

InChI Key

GQMZQHMQMCCZIV-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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